molecular formula C8H11NO3 B1203157 5-Hydroxydopamine CAS No. 1927-04-4

5-Hydroxydopamine

Cat. No. B1203157
CAS RN: 1927-04-4
M. Wt: 169.18 g/mol
InChI Key: LCAINUZZHIZKKS-UHFFFAOYSA-N
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Description

5-Hydroxydopamine, also known as Oxidopamine or 6-hydroxydopamine (6-OHDA), is a neurotoxic synthetic organic compound used by researchers to selectively destroy dopaminergic and noradrenergic neurons in the brain . It’s primarily used in scientific research to induce Parkinsonism in laboratory animals by lesioning the dopaminergic neurons of the substantia nigra pars compacta, in order to develop and test new medicines and treatments for Parkinson’s disease .


Synthesis Analysis

5-Hydroxydopamine is derived from dopamine . It’s a benzenetriol which is phenethylamine, where the hydrogens on the phenyl ring at positions 2, 4, and 5 are replaced by hydroxyl groups . The toxin oxidopamine is a relatively unstable compound. In certain experimental conditions, oxidopamine will undergo autoxidation .


Molecular Structure Analysis

The molecular formula of 5-Hydroxydopamine is C8H11NO3 . It has an average mass of 169.178 Da and a monoisotopic mass of 169.073898 Da .


Chemical Reactions Analysis

5-Hydroxydopamine is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . The reaction is complex, with an initial ‘priming reaction’ generating superoxide that facilitates quinone formation .


Physical And Chemical Properties Analysis

5-Hydroxydopamine is an off-white to beige to grey-brown powder . It has a melting point of 218-220 °C .

Scientific Research Applications

  • Neuroanatomical Studies : 5-OHDA has been used to differentiate adrenergic and nonadrenergic nerve terminals in canine renal arteries, aiding in understanding the neuroanatomy of these systems (Knight et al., 1981).

  • Neuropharmacological Research : Studies have shown that 5-OHDA acts as a competitive inhibitor of noradrenaline uptake in rat brain, providing insights into the mechanisms of neurotransmitter regulation (Iversen, 1970).

  • Modulation of Dopaminergic Transmission : Research indicates that 5-HT(1B) receptors in the ventral tegmental area and nucleus accumbens are involved in the modulation of dopamine release in the mesolimbic dopamine system (Yan & Yan, 2001).

  • Developmental Neurobiology : Studies have found that neonatal treatment with 6-OHDA, a related compound, results in changes in serotonin (5-HT) nerve terminals, contributing to our understanding of developmental neurobiology (Towle et al., 1989).

  • Drug Development and PET Imaging : 5-OHDA and related compounds have been used in the development of psychotropic drugs, utilizing PET imaging to study drug action in the brain (Andrée et al., 2000).

  • Neurotransmitter Dynamics : 5-OHDA has been instrumental in studying the release and uptake kinetics of serotonin in the brain, contributing to our understanding of mood and emotional processes (Hashemi et al., 2009).

  • Behavioral Neuroscience : Research has explored the roles of 5-HT(1A) receptors in anxiety and memory, using 5-OHDA and related compounds to manipulate these systems (File et al., 1996).

  • Molecular Neuroimaging : Studies using 5-OHDA have contributed to the understanding of serotonin 5-HT1A receptors in regulating emotional processes, as observed in genetically modified mice (Heisler et al., 1998).

  • Comparative Neuroanatomy : 5-OHDA has been used to identify monoamine-containing synaptic boutons in different cortical fields of mice, aiding in comparative neuroanatomy research (Kristt et al., 1980).

  • Ultrastructural Localization : The compound has been utilized to localize neurotransmitters at the ultrastructural level in the brain, helping understand the functional differences in various brain regions (Richards & Tranzer, 1970).

Safety And Hazards

5-Hydroxydopamine is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust, ensure adequate ventilation, and avoid contact with skin and eyes .

Future Directions

5-Hydroxydopamine has been extensively studied for over five decades, but there is still uncertainty about how it works . Different mechanisms have been asserted as the primary basis of its actions by different groups . These effects and their interrelated outcomes will be considered in future research, which will also incorporate some of the researchers’ own results, where relevant .

properties

IUPAC Name

5-(2-aminoethyl)benzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-2-1-5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAINUZZHIZKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5720-26-3 (hydrochloride)
Record name 5-Hydroxydopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927044
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DSSTOX Substance ID

DTXSID50172862
Record name 5-Hydroxydopamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxydopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004817
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Hydroxydopamine

CAS RN

1927-04-4
Record name 5-Hydroxydopamine
Source CAS Common Chemistry
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Record name 5-Hydroxydopamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxydopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxydopamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH3HUU3DNN
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Record name 5-Hydroxydopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004817
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,750
Citations
PM Groves, JC Linder, SJ Young - Neuroscience, 1994 - Elsevier
… Abstract-Previous studies employing 5-hydroxydopamine to identify nigrostriatal … The presence of this second form of label in earlier 5-hydroxydopamine studies may have contributed to …
Number of citations: 178 www.sciencedirect.com
JP Tranzer, H Thoenen - Experientia, 1967 - Springer
Le traitement de chats par la 5-hydroxydopamine (5-HDA), une amine agissant comme «faux» transmetteur sympathique, conduit à l'accumulation d'un matériel très osmiophile dans …
Number of citations: 353 link.springer.com
JG Richards, JP Tranzer - Brain Research, 1970 - Elsevier
The ‘false’ neurotransmitter 5-hydroxydopamine has been localised at the ultrastructural level to some nerve terminals in the periventricular region of the rat hypothalamus and locus …
Number of citations: 105 www.sciencedirect.com
JG Richards - Journal of Neurocytology, 1978 - Springer
… localization of neuronal storage sites for 5hydroxydopamine (5--OH--DA)… of intercellular junctions in brain to 5-hydroxydopamine … of intercellular junctions in brain to 5-hydroxydopamine …
Number of citations: 29 link.springer.com
R HEIKKILA, G COHEN - Molecular pharmacology, 1972 - ASPET
… 5-hydroxydopamine. Ascorbate potentiated H 2 O 2 production by 6-hydroxydopamine but suppressed that from 5-hydroxydopamine… and may explain why 5-hydroxydopamine does not …
Number of citations: 209 molpharm.aspetjournals.org
JR Garrett - Cell and Tissue Research, 1977 - Springer
… in mouse vas deferens and atrium after 5-hydroxydopamine administration. Anat. Rec. … A histochemical and ultrastructural study including the use of 5-hydroxydopamine. J. Anat. …
Number of citations: 37 link.springer.com
T Chiba - The Anatomical Record, 1973 - Wiley Online Library
After administration of 5‐hydroxydopamine, one of the “false” adrenergic transmitters, core materials within both large and small vesicles of the adrenergic nerves increase in density, …
Number of citations: 55 onlinelibrary.wiley.com
B Ehinger, B Falck - Histochemie, 1969 - Springer
It is demonstrated that 5-hydroxydopamine (5HDA) is capable of forming highly fluorescent products with formaldehyde under conditions suitable for histochemical analyses. Prom …
Number of citations: 15 link.springer.com
JR Garrett, SK Kemplay - Journal of Anatomy, 1977 - ncbi.nlm.nih.gov
… Within the gland, identification of adrenergic axons was facilitated by prior treatment with 5-hydroxydopamine (5-OHDA), which makes the dense-cored granules within the vesicles …
Number of citations: 28 www.ncbi.nlm.nih.gov
JG Richards, JP Tranzer - Experientia, 1969 - Springer
La 5-hydroxydopamine (5-HO-DA), un «faux» neuro-transmetteur adrénergique, a été localisée dans les vésicules des terminaisons nerveuses sympathiques de la glande pinéale du …
Number of citations: 32 link.springer.com

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